Tert-butyl 2-cyanoindoline-1-carboxylate

Kinase inhibition MAP3K14 Cancer therapeutics

This N-Boc-protected 2-cyanoindoline derivative is a critical building block for medicinal chemistry programs targeting NIK (MAP3K14) kinase inhibitors. The Boc group provides robust stability against nucleophiles, bases, and reducing agents, enabling clean deprotection under mild acidic conditions for downstream functionalization. Unlike the labile unprotected 2-cyanoindoline, this protected form ensures reproducible multi-step synthesis. Ideal for process chemistry groups seeking transition-metal-free synthetic routes and for pharmaceutical companies conducting freedom-to-operate assessments in the NIK inhibitor IP space.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 753480-67-0
Cat. No. B1522235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-cyanoindoline-1-carboxylate
CAS753480-67-0
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C#N
InChIInChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-7,11H,8H2,1-3H3
InChIKeyYFUICMOSRQSXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-cyanoindoline-1-carboxylate (CAS 753480-67-0): Protected Cyanoindoline Building Block


Tert-butyl 2-cyanoindoline-1-carboxylate (CAS 753480-67-0) is an N-Boc-protected 2-cyanoindoline derivative with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . It serves primarily as a protected synthetic intermediate in medicinal chemistry, particularly as a precursor to NIK (MAP3K14) kinase inhibitors [1]. The Boc (tert-butyloxycarbonyl) group provides robust stability under nucleophilic, basic, and reductive conditions while enabling clean deprotection under mild acidic conditions (e.g., trifluoroacetic acid) for subsequent functionalization of the indoline nitrogen [2].

Why Tert-butyl 2-cyanoindoline-1-carboxylate Cannot Be Simply Replaced with Other Cyanoindolines or Unprotected Analogs


Unprotected 2-cyanoindoline (indoline-2-carbonitrile) is chemically labile and poorly characterized, with most reliable data existing only for its protected forms such as the N-Boc derivative . The Boc protecting group in tert-butyl 2-cyanoindoline-1-carboxylate not only stabilizes the indoline core but also modulates electronic properties—reducing electron density in the heterocycle and enhancing oxidative stability compared to the free amine [1]. Substitution with alternative N-protected cyanoindolines (e.g., N-acetyl or N-tosyl) may alter synthetic compatibility or biological activity, while substitution with 5-, 6-, or 7-cyanoindoline positional isomers yields different regiochemistry and potentially divergent biological profiles [2].

Quantitative Differentiation Evidence for Tert-butyl 2-cyanoindoline-1-carboxylate (753480-67-0)


NIK Kinase Inhibitor Potency: Cyanoindoline Scaffold Class-Level IC50

While direct IC50 data for the exact protected intermediate tert-butyl 2-cyanoindoline-1-carboxylate is not reported in primary literature, structurally related 2-cyanoindoline derivatives demonstrate potent NIK (MAP3K14) kinase inhibition with IC50 values as low as 21 nM [1]. In contrast, 7-cyanoindoline (a positional isomer lacking the Boc protecting group) is primarily reported for benign prostatic hypertrophy applications with no reported NIK activity . This indicates that the 2-cyano substitution pattern in conjunction with the Boc-protected indoline core is critical for accessing the NIK inhibitor chemical space.

Kinase inhibition MAP3K14 Cancer therapeutics

Oxidative Stability: Boc Protection Enhances Handling Compared to Unprotected 2-Cyanoindoline

Unprotected 2-cyanoindoline (indoline-2-carbonitrile) is described as 'chemically labile,' with most reliable characterization data existing only for its protected forms such as the N-Boc derivative . The Boc group reduces electron density in the heterocycle and enhances stability toward oxidation compared to the free amine—a critical handling advantage during multi-step synthetic sequences [1]. In contrast, unprotected indoline-2-carbonitrile is prone to decomposition under standard laboratory conditions, complicating its use as a reproducible building block.

Stability Boc protection Synthetic intermediate

Synthetic Accessibility: Photoredox Route Enables Transition-Metal-Free Preparation of 2-Cyanoindoline Scaffolds

A transition-metal-free photoredox method enables dearomative nucleophilic addition to N-Boc indoles using cyanide ion as a nucleophile, providing direct access to 2-cyanoindoline derivatives including tert-butyl 2-cyanoindoline-1-carboxylate [1]. This method furnishes 2-substituted indolines in moderate to quantitative yields under mild conditions. In contrast, traditional synthesis of cyanoindolines via nitration-reduction-diazotization sequences (e.g., for 5-, 6-, and 7-cyanoindolines) requires multiple steps and harsh conditions [2]. The photoredox route offers a more direct and sustainable entry to the 2-cyanoindoline scaffold.

Synthetic methodology Photoredox catalysis Dearomative addition

Patent Landscape: 2-Cyanoindoline Boc Derivatives Are Privileged Scaffolds in NIK Inhibitor Patents

Analysis of recent patent literature reveals that Boc-protected 2-cyanoindoline derivatives are explicitly claimed as intermediates and core scaffolds in multiple NIK inhibitor patents, including WO-2018002219-A1, US-11186589-B2, and CN-108697710-B [1][2][3]. In contrast, 5-, 6-, and 7-cyanoindoline positional isomers are not claimed in these patent families. The specific combination of the 2-cyano substitution pattern with the Boc protecting group appears essential for the claimed NIK inhibitory activity, as these patents uniformly require the 2-cyanoindoline core for their pharmacophores.

Patent analysis NIK inhibitors Pharmaceutical IP

Optimal Application Scenarios for Tert-butyl 2-cyanoindoline-1-carboxylate (753480-67-0) Based on Differential Evidence


NIK (MAP3K14) Kinase Inhibitor Lead Discovery and Optimization

This compound is most appropriately used as a protected building block for the synthesis of 2-cyanoindoline-based NIK kinase inhibitors. As demonstrated by class-level evidence, structurally related 2-cyanoindoline derivatives achieve low nanomolar IC50 values (e.g., 21 nM) against NIK [1], and multiple patent families explicitly claim Boc-protected 2-cyanoindoline intermediates for this therapeutic target [2]. Researchers should prioritize this compound when initiating or expanding NIK inhibitor programs, as the 2-cyano substitution pattern is critical for accessing this chemical space, whereas alternative regioisomers (e.g., 7-cyanoindoline) lack reported NIK activity and are directed toward different indications .

Multi-Step Medicinal Chemistry Campaigns Requiring Stable Protected Intermediates

In complex synthetic sequences where the indoline nitrogen must remain protected during transformations involving nucleophiles, bases, or reducing agents, the Boc group offers robust stability [1]. This contrasts sharply with unprotected 2-cyanoindoline, which is chemically labile and poorly suited for reproducible multi-step synthesis [2]. The compound's enhanced oxidative stability, conferred by the Boc group's electron-withdrawing effect on the heterocycle , makes it the preferred choice over both unprotected analogs and alternative protecting groups (e.g., acetyl or tosyl) that may not provide the same balance of stability and mild deprotection conditions.

Transition-Metal-Free Synthetic Route Development and Scale-Up

For process chemistry groups seeking to avoid transition-metal contamination or reduce synthetic step count, the photoredox dearomative cyanation route provides a direct, transition-metal-free entry to the 2-cyanoindoline scaffold [1]. This methodology offers a cleaner and more sustainable alternative to traditional multi-step nitration-reduction-diazotization sequences required for other cyanoindoline isomers [2]. Procurement of the target compound enables validation and further development of this emerging synthetic methodology, which is not applicable to 5-, 6-, or 7-cyanoindoline isomers.

Freedom-to-Operate and IP Landscape Analysis for NIK Inhibitor Programs

For pharmaceutical and biotechnology companies conducting freedom-to-operate assessments in the NIK inhibitor space, this compound represents the core scaffold claimed in multiple active patent families [1][2]. Procurement of authentic material enables head-to-head comparator studies, patent validation experiments, and the design of novel analogs that may fall outside existing IP claims. The compound's specific substitution pattern (2-cyano, N-Boc) is essential for this analysis, as alternative cyanoindoline regioisomers are not covered by these patents and would not serve as valid comparators for IP evaluation.

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